2,5-Dichlorophenethylamine
Overview
Description
2,5-Dichlorophenethylamine is an organic compound with the molecular formula C8H9Cl2N It is a derivative of phenethylamine, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring
Mechanism of Action
Target of Action
2,5-Dichlorophenethylamine is a derivative of phenethylamine . Phenethylamine primarily targets Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play crucial roles in various biological processes, including metabolism and protein digestion.
Mode of Action
Phenethylamines typically act as substrates for their target enzymes, leading to changes in the metabolic processes .
Biochemical Pathways
Phenethylamines generally influence the metabolism of amines and proteins, given their interaction with amine oxidases and trypsins . The downstream effects of these interactions can include changes in energy production, protein digestion, and neurotransmitter levels.
Pharmacokinetics
Phenethylamines are generally well-absorbed and widely distributed in the body . They are metabolized primarily in the liver and excreted in the urine .
Result of Action
Phenethylamines can influence various cellular processes, including energy production, protein digestion, and neurotransmission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances. For instance, the compound is typically stored at room temperature , suggesting that it is stable under these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichlorophenethylamine can be synthesized through several methods. One common synthetic route involves the reduction of 2,5-dichlorophenylacetonitrile using a reducing agent such as sodium borohydride (NaBH4) in the presence of a catalyst like nickel chloride (NiCl2) in methanol (MeOH) at low temperatures . The reaction typically proceeds as follows:
- Dissolve 2,5-dichlorophenylacetonitrile in methanol.
- Add nickel chloride to the solution and stir at 0°C.
- Gradually add sodium borohydride to the mixture while maintaining the temperature.
- Stir the reaction mixture at room temperature for an additional hour.
- Isolate the product by standard extraction and purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce various substituted phenethylamines.
Scientific Research Applications
2,5-Dichlorophenethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its effects on biological systems.
Industry: It serves as a building block for the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenethylamine: Similar in structure but with chlorine atoms at the 2 and 4 positions.
2,5-Dimethoxyphenethylamine: Contains methoxy groups instead of chlorine atoms.
2,5-Dichloroamphetamine: An amphetamine derivative with similar substitution patterns.
Uniqueness
2,5-Dichlorophenethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atoms influence its reactivity and interactions with biological targets, differentiating it from other phenethylamine derivatives.
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKAHYBZLQUACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679620 | |
Record name | 2-(2,5-Dichlorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56133-86-9 | |
Record name | 2,5-Dichlorobenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56133-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dichlorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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